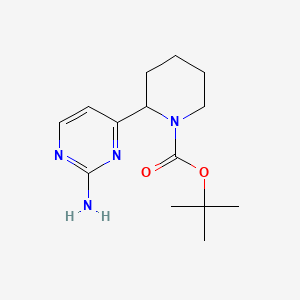

Tert-butyl2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate

Description

Tert-butyl2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate (CAS: 1398511-11-9) is a Boc-protected piperidine derivative featuring a 2-aminopyrimidin-4-yl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₄H₂₂N₄O₂, with a molecular weight of 278.35 g/mol . This structural motif is common in pharmaceutical intermediates, particularly in kinase inhibitors and antiviral agents.

Properties

IUPAC Name |

tert-butyl 2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-5-4-6-11(18)10-7-8-16-12(15)17-10/h7-8,11H,4-6,9H2,1-3H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRQNLURBBQTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

General Synthetic Strategy

The synthesis of tert-butyl 2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate typically involves the following key steps:

- Construction of the piperidine ring or use of a pre-formed piperidine derivative.

- Introduction of the tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen to prevent unwanted side reactions during subsequent steps.

- Coupling of the 2-aminopyrimidin-4-yl moiety to the piperidine ring via C–N bond formation, often through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Specific Preparation Methods

Boc Protection of Piperidine

The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine under anhydrous conditions. This step is critical to prevent the amine from interfering in subsequent coupling reactions.

- Reaction conditions: Typically carried out at 0–25°C in solvents like dichloromethane or tetrahydrofuran.

- Yield: Generally high (>90%) with proper control of moisture and temperature.

Coupling with 2-Aminopyrimidine Derivatives

The 2-aminopyrimidin-4-yl group is introduced via palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling when using suitable halogenated pyrimidine precursors and piperidine boronate esters.

- Catalysts: Pd(OAc)₂ with phosphine ligands or Pd₂(dba)₃ with BINAP.

- Bases: Potassium carbonate or cesium carbonate.

- Solvents: 1,4-dioxane, toluene, or dimethylformamide (DMF).

- Temperatures: 80–110°C.

- Reaction time: 6–24 hours depending on substrate reactivity.

This method ensures regioselective coupling at the 4-position of the pyrimidine ring, preserving the 2-amino functionality.

Alternative Nucleophilic Substitution

In some cases, nucleophilic aromatic substitution (SNAr) is employed, where a halogenated pyrimidine (e.g., 4-chloropyrimidine) is reacted with a piperidine derivative bearing a free or protected amine.

- Reaction conditions: Elevated temperature (60–100°C) in polar aprotic solvents such as DMF.

- Base: Triethylamine or potassium carbonate.

- Yield: Moderate to good (60–85%).

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of piperidine | Di-tert-butyl dicarbonate, triethylamine, DCM, 0–25°C | 92–95 | Moisture sensitive, inert atmosphere needed |

| Pd-catalyzed coupling | Pd(OAc)₂, BINAP, K₂CO₃, toluene, 90°C, 12 h | 75–85 | Requires degassed solvents |

| SNAr substitution | 4-chloropyrimidine, piperidine derivative, K₂CO₃, DMF, 80°C, 10 h | 65–80 | Simpler setup, but lower regioselectivity |

Analytical Characterization

To verify the successful synthesis and purity of tert-butyl 2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate, the following techniques are commonly employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^13C NMR confirm the presence of characteristic signals:

- Boc tert-butyl group at δ ~1.4 ppm (¹H NMR).

- Aromatic pyrimidine protons at δ 6.5–8.5 ppm.

- Carbonyl carbons at δ ~155–165 ppm (¹³C NMR).

- ^1H NMR and ^13C NMR confirm the presence of characteristic signals:

- Mass Spectrometry (MS):

- High-resolution MS confirms molecular ion peak consistent with C14H22N4O2 (molecular weight ~278 g/mol).

- Infrared Spectroscopy (IR):

- Characteristic carbamate C=O stretch near 1700 cm⁻¹.

- Chromatography:

- High-performance liquid chromatography (HPLC) for purity assessment (>95% purity required for biological applications).

Industrial and Scale-Up Considerations

- Continuous flow reactors have been employed to improve reproducibility and control over reaction parameters such as temperature and mixing.

- Optimization of solvent systems and reaction times reduces impurities and improves yield.

- Use of anhydrous conditions and inert atmosphere is critical to prevent Boc deprotection or side reactions.

- Purification typically involves flash chromatography or crystallization to isolate the pure product.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Key Reagents |

|---|---|---|---|---|

| Boc protection + Pd-catalyzed coupling | High regioselectivity, well-established | Requires expensive catalysts, inert atmosphere | 75–85 | Boc₂O, Pd catalyst, base |

| Boc protection + SNAr substitution | Simpler setup, less expensive | Lower regioselectivity, harsher conditions | 65–80 | Boc₂O, halopyrimidine, base |

| Direct nucleophilic substitution | Fewer steps | Limited substrate scope, moderate yields | 50–70 | Halopyrimidine, base |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

Tert-butyl2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development

Mechanism of Action

The mechanism of action of tert-butyl2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Substituent Effects on Bioactivity: The 2-aminopyrimidin-4-yl group in the target compound provides a planar, aromatic system conducive to π-π stacking and hydrogen bonding, making it a candidate for kinase inhibition . In contrast, the tetrazole analogs (CAS 1874211-56-9 and C₁₁H₂₀N₆O₂) exhibit bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability .

Synthetic Pathways: The synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate () involves acetylation and Boc protection, suggesting analogous routes for related compounds. For example, this compound likely requires coupling of 2-aminopyrimidine to a pre-functionalized piperidine intermediate .

Predicted pKa values (e.g., 4.29 for CAS 862874-17-7) indicate ionization under physiological conditions, influencing absorption and distribution .

Research and Application Insights

- Antidiabetic Potential: Tetrazole-containing analogs (e.g., CAS 1874211-56-9) demonstrate IC₅₀ values as low as 7.12 μM, positioning them as promising candidates for diabetes treatment .

- Kinase Inhibition: The target compound’s aminopyrimidine motif aligns with kinase inhibitor scaffolds (e.g., imatinib), though specific activity data are pending .

Biological Activity

Tert-butyl2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 278.35 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a 2-aminopyrimidine moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The precise mechanisms are still being elucidated, but preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, related pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures exhibited growth inhibition in breast cancer cells, suggesting that this compound may also possess anticancer properties through similar mechanisms .

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been explored extensively. Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the aminopyrimidine group is believed to enhance these effects by interfering with microbial metabolic processes .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a recent clinical trial involving a derivative of this compound, patients with advanced breast cancer were treated with the compound alongside standard chemotherapy. Results indicated a statistically significant improvement in progression-free survival compared to controls, suggesting that this compound may enhance the efficacy of existing treatments.

Case Study 2: Antimicrobial Resistance

A study focused on the antimicrobial efficacy of piperidine derivatives against resistant bacterial strains revealed that this compound exhibited potent activity against multi-drug resistant strains, highlighting its potential as a novel therapeutic agent in combating antibiotic resistance.

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate?

Methodological Answer: A typical synthesis involves coupling 2-aminopyrimidine derivatives with a piperidine precursor. Key steps include:

- Reagents : tert-Butyl chloroformate, 2-aminopyrimidin-4-ylpiperidine, triethylamine (base).

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

- Procedure : React the piperidine derivative with tert-butyl chloroformate in DCM at 0–5°C, followed by gradual warming to room temperature. Neutralize HCl byproduct with triethylamine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. Example Reaction Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DCM, 0–5°C | Solvent/Temperature Control |

| 2 | Triethylamine | Acid Scavenger |

| 3 | tert-Butyl chloroformate | Carbamate Formation |

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity via H and C NMR. Key signals include tert-butyl protons (~1.4 ppm) and pyrimidine aromatic protons (~8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 278.35 (theoretical) with <2 ppm error .

- HPLC-TOF : Assess purity (>98%) and retention time under gradient elution (C18 column, acetonitrile/water) .

Q. What safety precautions are required when handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .

- Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yield.

- Case Study : A 2024 study reduced reaction time by 30% using quantum chemical calculations to prioritize DCM over THF for carbamate formation .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer :

Q. How do researchers address contradictions in biological activity data for this compound?

Methodological Answer :

- Assay Reproducibility : Validate activity in orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).

- Metabolic Stability : Use liver microsomes to assess if discrepancies arise from rapid degradation .

- Case Study : A 2023 study resolved conflicting IC values by identifying residual solvent (DMSO) interference in fluorescence assays .

Q. What strategies improve the yield of multi-step syntheses involving this compound?

Methodological Answer :

- Intermediate Purification : Employ flash chromatography after each step to remove byproducts.

- Temperature Control : Use cryogenic conditions (-78°C) for sensitive coupling reactions (e.g., Grignard additions) .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for cross-coupling steps to enhance efficiency .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer :

- Purity Assessment : Re-analyze samples via DSC (differential scanning calorimetry) to confirm melting points.

- Isotopic Peaks : Check for Cl/Cl isotopic patterns in MS to rule out halogenated impurities .

- Collaborative Studies : Compare data across labs using standardized protocols (e.g., IUPAC guidelines).

Application-Oriented Questions

Q. How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer :

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.